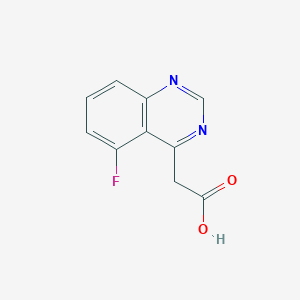
5-Fluoroquinazoline-4-acetic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoroquinazoline-4-acetic Acid is a fluorinated derivative of quinazoline, a heterocyclic aromatic organic compound Quinazoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoroquinazoline-4-acetic Acid typically involves the cyclocondensation of 6-fluoroanthranilic acid with acid chlorides or anhydrides. Another method involves the reaction of 6-fluoroanthranilamide with aromatic or heterocyclic aldehydes . These reactions are usually carried out under reflux conditions with appropriate solvents and catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Fluoroquinazoline-4-acetic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-4,6-dione derivatives.
Reduction: Reduction reactions can yield dihydroquinazoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed:
Oxidation: Quinazoline-4,6-dione derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
5-Fluoroquinazoline-4-acetic Acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Fluoroquinazoline-4-acetic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. For example, in antibacterial applications, the compound may inhibit bacterial enzymes involved in cell wall synthesis or DNA replication . In anticancer applications, it may interfere with signaling pathways that regulate cell proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
- 6-Fluoroquinazoline-4(3H)-one
- 7-Fluoroquinazoline-4(3H)-one
- 8-Fluoroquinazoline-4(3H)-one
Comparison: 5-Fluoroquinazoline-4-acetic Acid is unique due to the presence of the acetic acid moiety, which can enhance its solubility and bioavailability compared to other fluorinated quinazoline derivatives. Additionally, the position of the fluorine atom can significantly influence the compound’s biological activity and selectivity .
Eigenschaften
Molekularformel |
C10H7FN2O2 |
|---|---|
Molekulargewicht |
206.17 g/mol |
IUPAC-Name |
2-(5-fluoroquinazolin-4-yl)acetic acid |
InChI |
InChI=1S/C10H7FN2O2/c11-6-2-1-3-7-10(6)8(4-9(14)15)13-5-12-7/h1-3,5H,4H2,(H,14,15) |
InChI-Schlüssel |
STIMRGXCABTQIP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)F)C(=NC=N2)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,7-Bis[4-[2-(2-methoxyethoxy)ethoxy]phenyl]benzo[c][1,2,5]thiadiazole-5,6-diamine](/img/structure/B13714060.png)
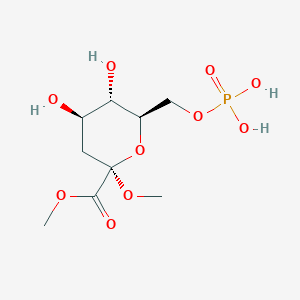

![(NZ)-N-[(4-morpholin-4-ylphenyl)methylidene]hydroxylamine](/img/structure/B13714098.png)
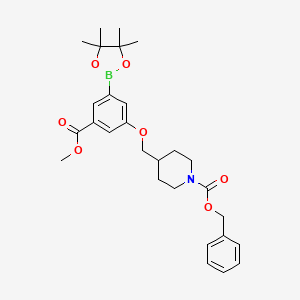

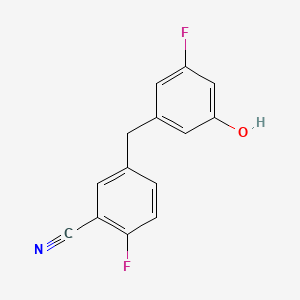
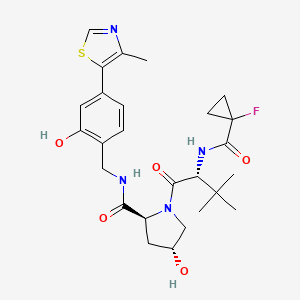
![3-Methyl-5-[(propan-2-yl)sulfanyl]imidazolidine-2,4-dione](/img/structure/B13714135.png)

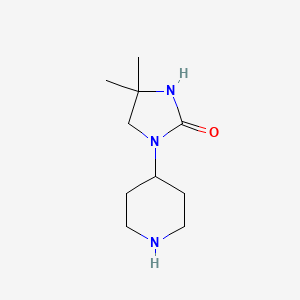
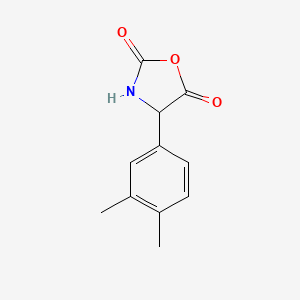
![2-Chloro-N-(2-chlorophenyl)-2-[2-(2,4-dichlorophenyl)hydrazono]acetamide](/img/structure/B13714166.png)

